molecular formula C18H19Cl2N3O6 B4231145 Acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea

Acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea

Cat. No.: B4231145
M. Wt: 444.3 g/mol
InChI Key: DJUVVLJKUGHTQP-UHFFFAOYSA-N
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Description

Acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of Acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology and medicine, it may be studied for its potential therapeutic effects. In industry, it could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea can be compared with other similar compounds, such as N-(3,4-dichlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide . The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may differ from those of similar compounds.

Properties

IUPAC Name

acetic acid;1-(3,4-dichlorophenyl)-3-[(3,5-dimethoxybenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4.C2H4O2/c1-24-11-5-9(6-12(8-11)25-2)15(22)20-21-16(23)19-10-3-4-13(17)14(18)7-10;1-2(3)4/h3-8H,1-2H3,(H,20,22)(H2,19,21,23);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUVVLJKUGHTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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